molecular formula C26H30O13 B12324111 7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

Cat. No.: B12324111
M. Wt: 550.5 g/mol
InChI Key: KEABDZDFSMGRQX-UHFFFAOYSA-N
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Description

The compound 7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one is a complex organic molecule. It belongs to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by its multiple hydroxyl groups and glycosidic linkages, contributing to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one typically involves multi-step organic reactionsCommon reagents include various protecting groups, glycosyl donors, and catalysts to facilitate the formation of the desired glycosidic bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one: undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one: has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups enable it to scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, it can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

IUPAC Name

7-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H30O13/c27-9-19-20(30)21(31)22(32)24(39-19)36-13-3-1-12(2-4-13)17-8-16(29)15-6-5-14(7-18(15)38-17)37-25-23(33)26(34,10-28)11-35-25/h1-7,17,19-25,27-28,30-34H,8-11H2

InChI Key

KEABDZDFSMGRQX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(CO3)(CO)O)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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